

Biological Activity of 2-Amino-Chromen-4-one Derivatives

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Compound of Interest

Compound Name: 2-Amino-6-bromo-4H-chromen-4-one

CAS No.: 81563-94-2

Cat. No.: B2859698

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Technical Guide & Whitepaper

Executive Summary

The 2-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry, distinct from its naturally occurring flavonoid counterparts by the presence of a primary amino group at the C2 position. Unlike the widely distributed 2-phenylchromones (flavones), the 2-amino variants are primarily synthetic, offering unique electronic properties that facilitate hydrogen bonding and pi-stacking interactions within enzyme active sites.

This class of compounds has emerged as a potent chemotype for anticancer (specifically ATR and PI3K kinase inhibition), anti-inflammatory (COX-2 selectivity), and neuroprotective applications. This guide analyzes the structural determinants of these activities and provides validated protocols for their synthesis and evaluation.

Chemical Architecture & Synthesis

The core structure is a benzopyran-4-one fused ring system. The defining feature is the exocyclic amine at position 2, which serves as a critical hydrogen bond donor/acceptor in ligand-receptor binding.

Synthetic Challenges & Solutions

Direct amination of the chromone core is difficult due to the electrophilic nature of the pyrone ring. Consequently, the most robust synthetic strategies involve cyclization of pre-functionalized precursors.

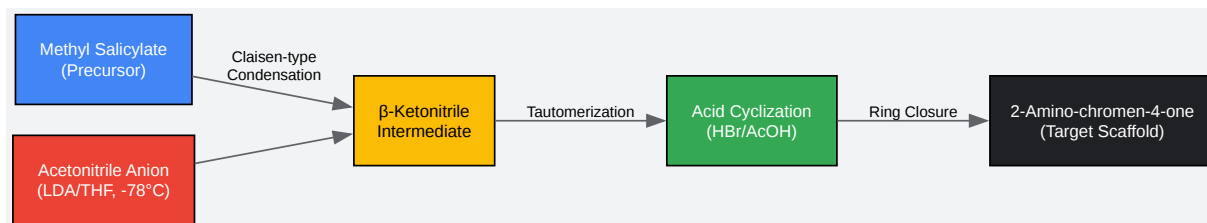
Primary Synthetic Route: The Nitrile-Ester Condensation The most reliable method for generating the parent 2-aminochromone core involves the condensation of salicylic esters with acetonitrile anions, followed by acid-mediated cyclization.

Step-by-Step Mechanism:

- **Nucleophilic Attack:** The anion of acetonitrile (generated by strong bases like LDA or LiHMDS) attacks the ester carbonyl of methyl salicylate.
- **Intermediate Formation:** Formation of -ketonitrile (3-(2-hydroxyphenyl)-3-oxopropanenitrile).
- **Cyclization:** Acid-catalyzed intramolecular attack of the phenol oxygen onto the nitrile carbon.
- **Tautomerization:** The resulting imino-ether tautomerizes to the stable 2-amino-chromen-4-one.

Visualization of Synthetic Workflow

The following diagram illustrates the "Methyl Salicylate Route," a self-validating protocol ensuring high regioselectivity.



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Caption: Figure 1. Regioselective synthesis of 2-amino-chromen-4-one via β -ketonitrile intermediate.

Pharmacological Profiles & Mechanisms[1][2][3]

Anticancer Activity: ATR Kinase Inhibition

The most significant recent finding is the ability of 2-aminochromone derivatives to inhibit ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a master regulator of the DNA Damage Response (DDR).[1][2]

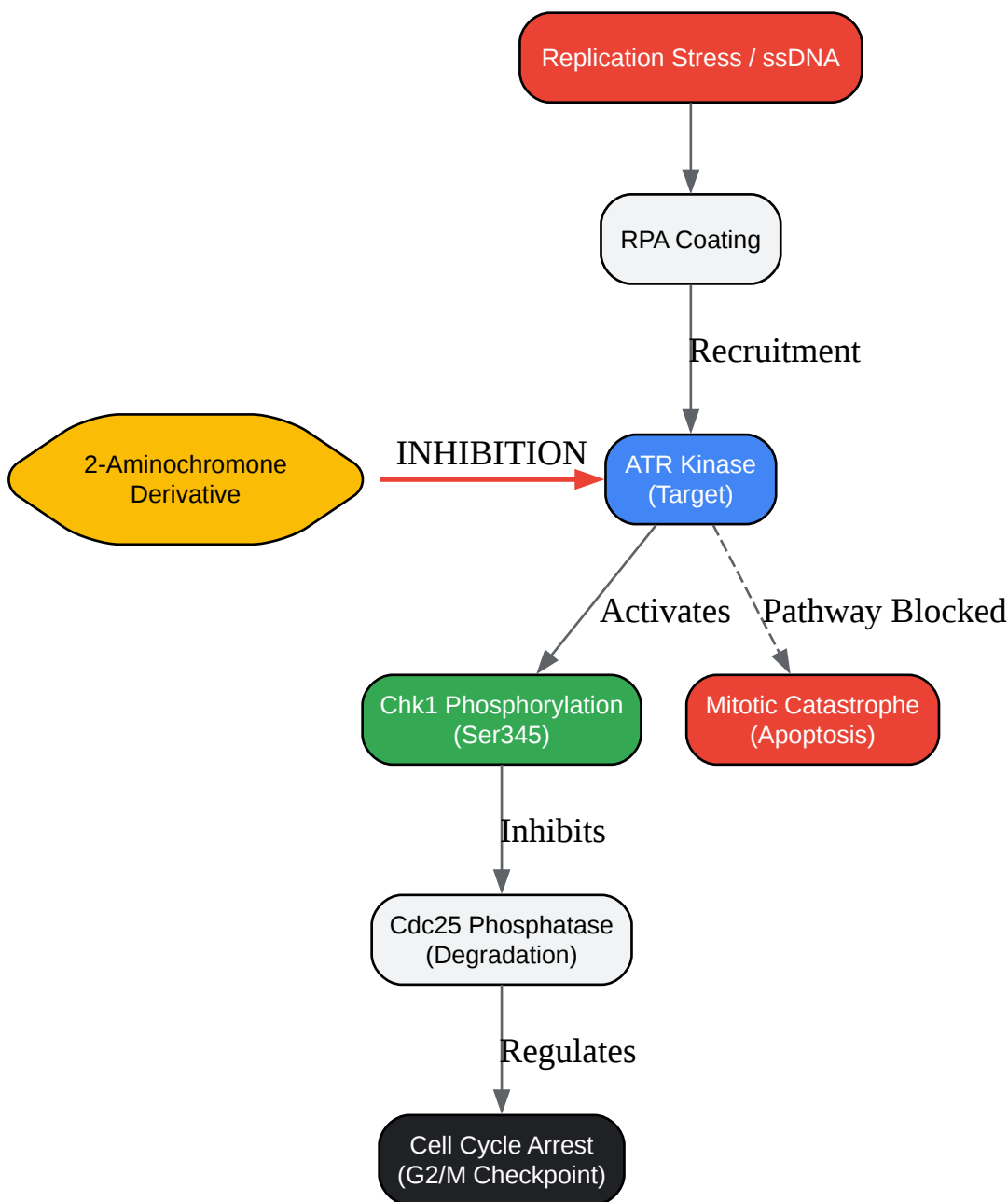
- Mechanism: In cancer cells with high replication stress, ATR stabilizes stalled replication forks. 2-Aminochromones bind to the ATP-binding pocket of ATR.
- Therapeutic Outcome: Inhibition prevents the phosphorylation of Chk1 (Checkpoint Kinase 1), forcing the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis (Synthetic Lethality).

Neuroprotection: AChE Inhibition

Derivatives substituted at the C3 position (e.g., with benzyl groups) show dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The 2-amino group interacts with the peripheral anionic site (PAS) of the enzyme, blocking amyloid-beta aggregation.

Visualization of ATR Signaling Pathway

The diagram below maps the intervention point of 2-aminochromone derivatives within the DNA damage response network.



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Caption: Figure 2.[3] Mechanism of Action: 2-Aminochromones block ATR-mediated DNA repair, inducing apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 2-aminochromones is tightly governed by substituents at positions 3, 6, and 7. The following table synthesizes data from multiple kinase and enzyme inhibition

studies.

Position	Substituent (R)	Effect on Activity	Mechanistic Insight
C2 (Amino)	-NH ₂ (Free)	Essential	Critical H-bond donor for ATP-binding pockets (Kinases) and PAS (AChE).
C2 (Amino)	-NH-Acyl / -NH-Alkyl	Reduced	Steric hindrance often abolishes kinase affinity; acceptable for some antimicrobial targets.
C3	-CN (Cyano)	Enhanced	Increases electrophilicity; common in antimicrobial derivatives.
C3	-Benzothiazole	High Potency	Enhances pi-stacking in ATR kinase active sites; improves lipophilicity.
C6 / C7	-F, -Cl (Halogens)	Enhanced	Improves metabolic stability and lipid solubility; Halogen bonding with enzyme residues.
C6 / C7	-OMe (Methoxy)	Variable	Can improve solubility but may be metabolically labile (O-demethylation).

Experimental Protocols

Synthesis of 2-Amino-3-cyano-chromen-4-one

A robust protocol for generating a functionalized scaffold suitable for further derivation.

Reagents:

- Salicylaldehyde (10 mmol)
- Malononitrile (10 mmol)
- Catalyst: Piperidine or L-Proline (10 mol%)
- Solvent: Ethanol (20 mL)

Procedure:

- Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde and malononitrile in ethanol.
- Initiation: Add the piperidine catalyst dropwise.
- Reaction: Stir at room temperature for 30 minutes. A solid precipitate will form. Note: For the 4-one (ketone) specifically, an oxidation step or starting from the ester (as in Section 2.1) is required. However, this protocol yields the 2-amino-3-cyano-4H-chromene, which is rapidly oxidized to the chromone in situ if air/oxidant is present, or via the ester route below.

Refined Protocol for Pure 2-Amino-Chromen-4-one (The "Ester Route"):

- Condensation: To a solution of methyl salicylate (1.52 g, 10 mmol) in anhydrous THF (20 mL) at -78°C , add LiHMDS (1.0 M in THF, 22 mL). Stir for 30 min.
- Addition: Add acetonitrile (0.6 mL, 12 mmol) dropwise. Allow to warm to RT and stir for 12 h.
- Quench: Quench with 1N HCl. Extract with EtOAc to obtain 3-(2-hydroxyphenyl)-3-oxopropanenitrile.
- Cyclization: Reflux the intermediate in glacial acetic acid with a catalytic amount of H_2SO_4 for 2 hours.
- Purification: Neutralize with NaHCO_3 , filter the precipitate, and recrystallize from ethanol.

- Validation: ¹H NMR (DMSO-d₆): Singlet at δ 6.2 ppm (H-3), Broad singlet at δ 7.5 ppm (NH₂).

In Vitro ATR Kinase Assay

Objective: Determine IC₅₀ of derivatives against ATR.

- Enzyme System: Recombinant ATR/ATRIP complex.
- Substrate: p53-derived peptide (Ser15).
- Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Protocol: Incubate compound (0.1 nM – 10 μM) with ATR enzyme and ATP (K_m concentration) for 60 min. Add detection antibody. Read fluorescence ratio (665 nm/620 nm).

References

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- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors Source: MDPI (Molecules Journal) URL:[[Link](#)]
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Sources

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